molecular formula C11H10BrNO B2867545 8-Bromo-2,3,4,5-tetrahydro-1H-3,5-methanobenzo[c]azepin-1-one CAS No. 1451085-14-5

8-Bromo-2,3,4,5-tetrahydro-1H-3,5-methanobenzo[c]azepin-1-one

Cat. No. B2867545
Key on ui cas rn: 1451085-14-5
M. Wt: 252.111
InChI Key: YDQAWSYIQGVXML-UHFFFAOYSA-N
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Patent
US09034866B2

Procedure details

Into a 20-L 4-necked round-bottom flask was placed 6-Bromo-2,3-dihydro-1H-1,3-methano-naphthalen-4-one oxime (790 g, 3.13 mol, 1.00 equiv), 1,4-dioxane (7.5 L), followed by the addition of a solution of thionyl chloride (12000 g, 32.00 equiv) in 1,4-dioxane (7.5 L) dropwise with stirring at 25° C. The resulting solution was stirred at 65° C. for 6 h. This reaction was repeated for 2 more times. The resulting mixture was concentrated under vacuum, diluted with 10 L of DCM and then quenched by the addition of 8 L of water. The resulting solution was extracted with 2×10 L of dichloromethane and the organic layers were combined. The pH value of the solution was adjusted to 7 with sodium bicarbonate (sat.). The organic layer was dried over anhydrous sodium sulfated and concentrated under vacuum. The residue was diluted with 4 L of EA and stirred at reflux for 0.5 h. The solids were collected by filtration and washed with 2×500 mL, of EA. The filtrate was concentrated under vacuum. The residue was applied onto a silica gel column eluting with PE:EA (5:1-3:1). This solid was combined with the previous solids to afford 1749 g (74%) of 5-Bromo-9-aza-tricyclo[8.1.1.0[2,7]]dodeca-2,4,6-trien-8-one as an off-white solid.
Name
6-Bromo-2,3-dihydro-1H-1,3-methano-naphthalen-4-one oxime
Quantity
790 g
Type
reactant
Reaction Step One
Quantity
12000 g
Type
reactant
Reaction Step One
Quantity
7.5 L
Type
solvent
Reaction Step One
Quantity
7.5 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]1[CH2:12][CH:6]([CH2:7]1)[C:5]2=[N:13]O.S(Cl)(Cl)=[O:16]>O1CCOCC1>[Br:1][C:2]1[CH:3]=[C:4]2[C:9]([CH:8]3[CH2:12][CH:6]([NH:13][C:5]2=[O:16])[CH2:7]3)=[CH:10][CH:11]=1

Inputs

Step One
Name
6-Bromo-2,3-dihydro-1H-1,3-methano-naphthalen-4-one oxime
Quantity
790 g
Type
reactant
Smiles
BrC=1C=C2C(C3CC(C2=CC1)C3)=NO
Name
Quantity
12000 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
7.5 L
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
7.5 L
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
with stirring at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 20-L 4-necked round-bottom flask was placed
STIRRING
Type
STIRRING
Details
The resulting solution was stirred at 65° C. for 6 h
Duration
6 h
CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated under vacuum
ADDITION
Type
ADDITION
Details
diluted with 10 L of DCM
CUSTOM
Type
CUSTOM
Details
quenched by the addition of 8 L of water
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with 2×10 L of dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
ADDITION
Type
ADDITION
Details
The residue was diluted with 4 L of EA
STIRRING
Type
STIRRING
Details
stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 0.5 h
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
WASH
Type
WASH
Details
washed with 2×500 mL, of EA
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuum
WASH
Type
WASH
Details
eluting with PE

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C2C3CC(NC(C2=C1)=O)C3
Measurements
Type Value Analysis
AMOUNT: MASS 1749 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 221.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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